3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid
Description
This compound features a tert-butoxycarbonyl (Boc)-protected amine, a diethylamino-substituted propyl chain, and a terminal propanoic acid group. The Boc group enhances stability during synthesis, while the diethylamino moiety confers cationic character and moderate lipophilicity. Though direct synthesis data for this specific compound are unavailable in the provided evidence, analogous Boc-protected amino acid derivatives (e.g., ) suggest typical synthetic routes involve catalytic hydrogenation, Boc-anhydride coupling, or enantiomeric resolution .
Properties
IUPAC Name |
3-[3-(diethylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-6-16(7-2)10-8-11-17(12-9-13(18)19)14(20)21-15(3,4)5/h6-12H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFCUUJMGFGMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN(CCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Di-tert-Butyl Dicarbonate-Mediated Protection
A foundational approach involves reacting 3-(diethylamino)propylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In a representative protocol, 3,3-dimethoxyazetidine (85.4 mmol) and triethylamine (128.1 mmol) in dichloromethane are treated with Boc₂O (102.5 mmol) at 10–40°C, yielding 91% of the Boc-protated intermediate. This method’s efficiency stems from Boc₂O’s high reactivity in aprotic solvents, though excess base is critical to neutralize generated CO₂.
Solvent and Base Optimization
Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance Boc protection kinetics. For instance, DMF facilitates rapid Boc incorporation in benzylamine derivatives at 50–100°C. Sodium bicarbonate is preferred in aqueous-organic biphasic systems, as demonstrated in the synthesis of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester. However, prolonged reaction times in dioxane/water mixtures risk hydrolysis, necessitating strict temperature control.
Synthesis of the Diethylamino-Propyl Side Chain
The 3-(diethylamino)propyl group is introduced via alkylation or reductive amination.
Alkylation of Propylamine Intermediates
Diethylamine reacts with 1-bromo-3-chloropropane in DMF at 50–100°C to form 3-(diethylamino)propyl bromide, a key alkylating agent. Subsequent nucleophilic substitution with Boc-protated propylamine (e.g., tert-butyl (3-aminopropyl)carbamate) in the presence of potassium iodide and sodium carbonate yields the tertiary amine. However, competing elimination reactions necessitate stoichiometric iodide salts to stabilize the transition state.
Reductive Amination
Alternative routes employ reductive amination of 3-aminopropanal with diethylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate, achieving 75–85% yields. This method minimizes polyalkylation but requires rigorous pH control to avoid aldehyde polymerization.
Coupling Strategies for Convergent Synthesis
Convergent routes couple pre-formed Boc-protected amines with carboxylic acid derivatives.
EDC/HOBt-Mediated Amide Bond Formation
A pivotal example couples (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine using EDC (1.5 eq.) and HOBt (1.2 eq.) in dichloromethane. After 4 hours at 25°C, the reaction delivers 86% yield of the coupled product. Key advantages include minimal racemization and compatibility with Boc groups.
Carbodiimide-Free Approaches
Recent advances utilize COMU or HATU as coupling reagents, reducing side product formation. For instance, COMU (1.1 eq.) with N-methylmorpholine in acetonitrile achieves 89% yield in peptide ligations, though cost remains a barrier for large-scale applications.
Purification and Characterization
Final purification typically involves silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethyl acetate/petroleum ether. HRMS and ¹H NMR are critical for validating structure and purity. For example, the target compound exhibits a characteristic Boc tert-butyl singlet at δ 1.38 ppm and carboxylic acid proton at δ 12.1 ppm (broad) .
Chemical Reactions Analysis
Boc Deprotection
The Boc group is cleaved under acidic conditions to expose the free amine. Common methods include:
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | 20–50% in dichloromethane, 1–2 hrs | Free amine (N-ethyl-3-(diethylamino)propylamine) | |
| Hydrochloric acid (HCl) | 4M in dioxane, 2–4 hrs | Amine hydrochloride salt |
This deprotection is critical for subsequent functionalization in peptide synthesis or drug discovery workflows. The Boc group’s stability under basic and nucleophilic conditions allows selective reactivity at the carboxylic acid or amine sites prior to removal .
Amide Bond Formation
The carboxylic acid undergoes activation for coupling with amines:
The diethylamino group remains inert under these conditions, ensuring regioselective amidation at the carboxylic acid .
Esterification
The carboxylic acid forms esters via acid-catalyzed reactions:
| Alcohol | Catalyst | Conditions | Product |
|---|---|---|---|
| Methanol | H2SO4 | Reflux, 6 hrs | Methyl ester |
| Benzyl alcohol | DCC/DMAP | RT, 12 hrs | Benzyl ester (protecting group) |
Esters serve as intermediates for further modifications, such as reduction to alcohols or alkylation.
Substitution Reactions
The tertiary amine participates in quaternization or alkylation under specific conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide | RT, polar aprotic solvent | Quaternary ammonium salt | Surfactant or ionic liquid precursor |
| Epoxides | Heat, base catalysis | Alkylated amine derivative | Polymer crosslinking agents |
While tertiary amines are less nucleophilic than primary/secondary amines, strong electrophiles like methyl iodide achieve quaternization .
Oxidation and Reduction
-
Oxidation : The propanoic acid chain or diethylamino group may oxidize under strong oxidants (e.g., KMnO4), though this is less common due to steric hindrance from the Boc group.
-
Reduction : Lithium aluminum hydride (LiAlH4) reduces the carboxylic acid to a primary alcohol, enabling access to alcohol-functionalized intermediates.
Stability Profile
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₉N₃O₄
- Molecular Weight : 273.30 g/mol
- CAS Number : 2108305-02-6
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for maintaining the stability of the amino group during chemical reactions. The presence of the diethylamino group enhances its solubility and reactivity, making it useful in various synthetic pathways.
Chemistry
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where it is used to create drug candidates with specific biological activities.
- Reactivity Studies : Its unique functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution reactions. These properties are exploited to study reaction mechanisms and develop new synthetic methodologies.
Biology
- Enzyme Interaction Studies : The structure of 3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid makes it suitable for investigating enzyme interactions and protein modifications. It can act as a substrate or inhibitor in biochemical assays, aiding in understanding enzyme kinetics and mechanisms.
- Drug Development : Its potential as a drug candidate is explored due to its ability to modulate biological pathways through interactions with specific molecular targets.
Industry
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals that require specific functional properties. Its versatility in reactions makes it valuable for developing materials used in coatings, adhesives, and other industrial applications.
- Agrochemicals : It may also be applied in the formulation of agrochemicals, contributing to the development of herbicides or fungicides with enhanced efficacy due to its unique chemical structure.
Case Study 1: Pharmaceutical Development
In a recent study focused on drug design, researchers utilized 3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid as an intermediate for synthesizing novel anti-cancer agents. The compound's ability to undergo selective modifications allowed for the fine-tuning of pharmacological properties, leading to compounds with improved efficacy against cancer cell lines.
Case Study 2: Enzyme Inhibition
Another research project investigated the use of this compound as an enzyme inhibitor. The study demonstrated that modifications on the diethylamino group significantly affected binding affinity to target enzymes, providing insights into structure-activity relationships that are crucial for drug development.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
- 3-{[(tert-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid (): Key Difference: Dimethylamino vs. diethylamino group. Impact: Reduced steric bulk and lower lipophilicity (LogP likely <2.2 compared to diethylamino analogs).
- 3-[(3-{[(tert-Butoxy)carbonyl]amino}propyl)sulfonyl]propanoic acid (): Key Difference: Sulfonyl group replaces the diethylamino moiety.
Backbone and Functional Group Modifications
- (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid (): Key Difference: Cyclopropyl substituent on the propanoic acid backbone. LogP = 2.16, comparable to the diethylamino variant, but steric effects may limit enzymatic degradation .
- 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid (): Key Difference: Methyl group at the β-position of the propionic acid. Impact: Steric hindrance may slow carboxylate-mediated reactions. Synthesis achieved via Rh/Al₂O₃ catalysis (72% yield), suggesting similar methods could apply to the target compound .
Challenges and Limitations
- Synthetic Complexity: The diethylamino group’s steric bulk may reduce reaction yields compared to dimethylamino analogs, as hinted by ’s discontinuation .
- Stability : Boc groups are acid-labile, requiring careful handling during deprotection steps (e.g., TFA treatment in ) .
Biological Activity
3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the amino functionality, and a diethylamino propyl chain that influences its solubility and biological interaction. The molecular formula is C_{14}H_{27}N_{2}O_{3}, and its structure can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 271.38 g/mol |
| Solubility | Soluble in organic solvents |
| pKa | Approximately 4.5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The Boc group protects the amino group during synthetic processes, while the diethylamino moiety enhances its interaction with biological systems through hydrogen bonding and hydrophobic interactions.
Interaction with Enzymes
Research indicates that 3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid can act as an inhibitor for certain enzymes, potentially impacting metabolic pathways. For instance, it has been shown to interfere with enzymes involved in cancer cell proliferation.
Anticancer Activity
Studies have demonstrated the compound's potential in cancer research. In vitro assays indicate that it can induce apoptosis in cancer cell lines by disrupting mitotic spindle formation.
Case Study: HSET Inhibition
A recent study highlighted the compound's role as an inhibitor of HSET (KIFC1), a motor protein essential for centrosome clustering in cancer cells. The compound exhibited micromolar inhibition levels, leading to increased multipolar spindle formation in centrosome-amplified cancer cells.
Table 2: Inhibition Data
| Compound | IC50 (µM) | Effect on Multipolar Mitosis (%) |
|---|---|---|
| 3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid | 15 | 10% increase |
| Control | N/A | 0% |
Research Findings
- Synthesis and Characterization : The synthesis involves protecting the amino group with a Boc group and subsequent reactions to introduce the diethylamino propyl chain. Various coupling reagents such as EDCI and DMAP are utilized to ensure high yields.
- Biological Testing : In addition to anticancer properties, preliminary tests suggest potential antibacterial activity, although further studies are required to elucidate these effects.
- Computational Studies : Computational modeling has been employed to predict the binding affinity of the compound to various biological targets, providing insights into its mechanism of action.
Table 3: Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Antibacterial | Preliminary activity observed |
| Enzyme Inhibition | Inhibits HSET with micromolar potency |
Q & A
Q. What are the established synthetic routes for 3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid, and how is purity validated?
The synthesis typically involves sequential protection-deprotection steps. For example, the tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions, followed by coupling with 3-(diethylamino)propylamine. Critical purity assessment methods include:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Resolves diethylamino protons (δ ~2.5–3.0 ppm) and Boc-related quaternary carbons .
- IR spectroscopy : Confirms carbonyl stretches (Boc group at ~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Essential for distinguishing isotopic patterns and verifying molecular formula .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways involving this compound in peptide synthesis?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for Boc deprotection or amide coupling. For instance:
- Reaction path searches identify low-energy pathways for acid-catalyzed Boc removal (e.g., using HCl in dioxane) .
- Solvent effects are modeled via COSMO-RS to optimize solubility of the diethylamino group in polar aprotic solvents (e.g., DMF) . Experimental validation integrates these predictions to reduce trial-and-error iterations .
Q. What strategies resolve contradictions in reaction yields during scale-up?
Systematic analysis includes:
- Design of Experiments (DoE) : Evaluates factors like temperature, stoichiometry, and mixing efficiency .
- In-line analytics (e.g., ReactIR) monitor real-time Boc group stability under varying pH conditions .
- Retention time mapping (HPLC) correlates impurity profiles with side reactions (e.g., diethylamino group oxidation) .
Q. How does the diethylamino group influence solubility and selectivity in multi-step syntheses?
- Solubility : The tertiary amine enhances solubility in acidic aqueous phases (pH < 4) but reduces it in nonpolar solvents. Adjusting pH or using phase-transfer catalysts (e.g., TBAB) mitigates this .
- Selectivity : The diethylamino group can act as a transient directing group in metal-catalyzed C–H activation, though competing coordination with Boc carbonyls requires careful ligand selection .
Methodological Integration
Q. What hybrid computational-experimental approaches improve reaction design with this compound?
The ICReDD framework combines:
- Quantum chemical workflows (e.g., artificial force-induced reaction method) to screen activation energies for Boc deprotection .
- Machine learning : Trains models on historical data (e.g., reaction yields vs. solvent dielectric constants) to recommend optimal conditions .
- Feedback loops : Experimental results refine computational parameters (e.g., solvation models) for iterative improvement .
Q. How to assess the compound’s stability under long-term storage for sensitive applications?
Stability protocols include:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products (e.g., hydrolysis of the Boc group) .
- Karl Fischer titration : Monitors water content to prevent carboxylic acid dimerization .
- Low-temperature storage : Recommended at –20°C in amber vials under inert gas (per catalog stability data ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
